molecular formula C24H24N2O3 B2771665 2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-98-6

2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2771665
CAS No.: 899746-98-6
M. Wt: 388.467
InChI Key: IMVIJRBHWOGFFB-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.467. The purity is usually 95%.
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Biological Activity

The compound 2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a novel heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups that may contribute to diverse biological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C24_{24}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 388.467 g/mol
  • CAS Number : 899746-98-6

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-c][1,3]oxazine family exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under study has been evaluated for its cytotoxic effects against various cancer cell lines.

Cytotoxic Activity

A study conducted on several pyrazolo derivatives demonstrated promising cytotoxic effects. The compound was tested against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The results indicated an IC50_{50} value of approximately 16.19 µM for HCT-116 and 17.16 µM for MCF-7 cells, showcasing its potential as an anticancer agent .

The proposed mechanism of action for this compound involves the inhibition of key enzymes related to cancer progression. It is hypothesized that the presence of the furan and benzo moieties enhances its interaction with cellular targets, leading to increased apoptosis in cancer cells.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various pyrazolo compounds compared to the target compound:

Compound NameIC50_{50} (µM)Activity TypeReference
Compound A16.19Anticancer (HCT-116)
Compound B17.16Anticancer (MCF-7)
Compound C20.00Anti-inflammatory
Compound D15.00Antimicrobial

Case Studies and Research Findings

In a recent study published in Molecules, a series of pyrazole derivatives were synthesized and evaluated for their biological activities. The findings indicated that compounds similar to the one under consideration showed significant selectivity towards COX-2 inhibition, which is crucial for anti-inflammatory responses .

Another investigation highlighted the anti-cholinesterase activity of pyrazole derivatives, suggesting potential applications in treating neurodegenerative diseases . This broadens the scope of research into the biochemical pathways influenced by the target compound.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-4-27-21-8-5-7-18-20-14-19(17-11-10-15(2)16(3)13-17)25-26(20)24(29-23(18)21)22-9-6-12-28-22/h5-13,20,24H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVIJRBHWOGFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=C(C=C4)C)C)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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